molecular formula C16H15FN2O3S B5727982 N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5727982
M. Wt: 334.4 g/mol
InChI Key: FLMJESDWPBTTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as Furosemide, is a widely used diuretic drug. This compound is synthesized by reacting 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride and pyrrolidine-2,5-dione. Furosemide is used to treat hypertension, congestive heart failure, and edema.

Mechanism of Action

N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide acts by inhibiting the Na-K-2Cl cotransporter in the loop of Henle, which results in the inhibition of sodium and chloride reabsorption. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to diuresis. It also reduces blood pressure by causing vasodilation. N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can cause electrolyte imbalances, including hypokalemia, hypocalcemia, and hypomagnesemia. It can also cause metabolic alkalosis and hyperuricemia.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a widely used diuretic drug that has a number of advantages for lab experiments. It is readily available and inexpensive. It is also highly effective at inducing diuresis, which can be useful in a variety of experimental settings. However, N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can cause electrolyte imbalances, which can complicate experiments that involve the measurement of electrolyte levels. It can also cause metabolic alkalosis, which can affect acid-base balance.

Future Directions

There are a number of future directions for research on N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of the Na-K-2Cl cotransporter. Another area of interest is the investigation of the effects of N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide on the gut microbiome. Additionally, N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects, and further research is needed to investigate the potential therapeutic applications of N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in inflammatory diseases. Finally, the use of N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in combination with other diuretics may have synergistic effects, and further research is needed to investigate these potential interactions.
Conclusion:
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a widely used diuretic drug that has a number of scientific research applications. It is synthesized by reacting 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride and pyrrolidine-2,5-dione. N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide acts by inhibiting the Na-K-2Cl cotransporter in the loop of Henle, which results in diuresis and vasodilation. N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride and pyrrolidine-2,5-dione. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The product is then purified by recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is widely used in scientific research as a tool to study the effects of diuretics on the body. It is used to investigate the mechanisms of action of diuretics, as well as their effects on various physiological systems. N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is also used to study the effects of diuretics on the renal system, as it is a potent inhibitor of the Na-K-2Cl cotransporter in the loop of Henle.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-12-3-5-13(6-4-12)18-23(21,22)15-9-7-14(8-10-15)19-11-1-2-16(19)20/h3-10,18H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMJESDWPBTTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-4-(2-oxopyrrolidin-1-YL)benzene-1-sulfonamide

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